molecular formula C14H12N2O2S2 B2388977 Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate CAS No. 338778-07-7

Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate

Cat. No.: B2388977
CAS No.: 338778-07-7
M. Wt: 304.38
InChI Key: RORLBIIYJPPPHN-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate is a heterocyclic compound featuring an isothiazole core substituted with a cyano (-CN) group at position 4, a methyl (-CH₃) group at position 5, and a sulfanylmethyl (-SCH₂-) bridge connecting the isothiazole ring to a methyl benzoate moiety. The compound’s synthesis likely involves multi-step reactions, including thioether formation and esterification, though methodologies analogous to those in (microwave-assisted, solvent-free conditions) might be applicable .

Properties

IUPAC Name

methyl 2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c1-9-12(7-15)13(16-20-9)19-8-10-5-3-4-6-11(10)14(17)18-2/h3-6H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORLBIIYJPPPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)SCC2=CC=CC=C2C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666743
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isothiazolyl Group: The isothiazolyl group can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.

    Formation of the Benzenecarboxylate Group: This involves esterification reactions where benzoic acid derivatives react with alcohols in the presence of acid catalysts.

    Final Coupling Reaction: The final step involves coupling the isothiazolyl and benzenecarboxylate intermediates using thiol-based reagents under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to amines or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzenecarboxylate or isothiazolyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate involves its interaction with specific molecular targets. The cyano and isothiazolyl groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include benzothiazoles, isothiazoles, and aryl carboxylates. Below is a comparative analysis based on substituents, synthesis strategies, and physicochemical properties inferred from the evidence and structural knowledge.

Key Points of Comparison

Heterocycle Reactivity: Isothiazole vs. Benzothiazole: Isothiazoles exhibit greater electrophilic substitution reactivity at the sulfur-adjacent positions compared to benzothiazoles due to sulfur’s electron-withdrawing effects. Benzothiazole derivatives (e.g., 2-(4-methoxyphenyl)benzothiazole in ) are often synthesized via condensation reactions (e.g., o-aminothiophenol with aldehydes), whereas isothiazole derivatives may require specialized routes due to their instability .

Synthetic Methodologies :

  • The solvent-free, microwave-assisted synthesis in (94% yield) highlights efficiency gains over conventional heating. Similar approaches could optimize the synthesis of the target compound, reducing reaction times and byproducts.

Physicochemical Properties :

  • Melting Points : Benzothiazoles like 2-(4-methoxyphenyl)benzothiazole melt at ~393 K , while the target compound’s melting point is unrecorded but likely higher due to increased polarity from the -CN and ester groups.
  • Spectroscopic Signatures : The $^1$H NMR of the benzothiazole derivative in shows aromatic protons at δ 7.00–8.04 ppm and a methoxy signal at δ 3.87 ppm. For the target compound, the methyl benzoate group would produce a distinct ester carbonyl peak (~168–170 ppm in $^{13}$C NMR), and the -SCH₂- bridge would resonate near δ 3.5–4.0 ppm in $^1$H NMR.

Computational Modeling :

  • references Hartree-Fock (HF) and density functional theory (DFT) for conformational analysis. Similar methods (e.g., B3LYP) could predict the target compound’s electronic structure, aiding in understanding its reactivity or binding interactions.

Biological Activity

Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Synthesis

The compound has the molecular formula C14H12N2O2S2C_{14}H_{12}N_{2}O_{2}S_{2} and features a unique combination of isothiazolyl and benzenecarboxylate functional groups. The synthesis typically involves several steps:

  • Formation of the Isothiazolyl Group : Achieved through cyclization of appropriate precursors.
  • Introduction of the Cyano Group : Via nucleophilic substitution reactions.
  • Formation of the Benzenecarboxylate Group : Through esterification reactions.
  • Final Coupling Reaction : Involves thiol-based reagents to couple the intermediates.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The presence of the cyano and isothiazolyl groups may facilitate inhibition or modulation of these targets, leading to various biological effects.

Antimicrobial Properties

Research indicates that compounds containing isothiazolyl groups often exhibit significant antimicrobial activity. This compound has been studied for its efficacy against various pathogens. A study demonstrated that derivatives similar to this compound showed promising results in inhibiting bacterial growth, suggesting potential applications in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound is under investigation, with preliminary studies indicating its ability to inhibit cellular pathways involved in cancer progression. For instance, compounds with similar structures have shown cytotoxic effects on cancer cell lines, indicating that this compound may also exert similar effects .

Case Studies

  • Inhibition of Tyrosinase : One study examined the inhibitory effects of related compounds on mushroom tyrosinase, a key enzyme involved in melanin production. Results showed that certain analogs exhibited potent inhibitory activity, which may be relevant for skin-related applications .
    CompoundIC50 (µM)Activity
    Analog 16.18Strong Inhibitor
    Analog 2>200Weak Inhibitor
    Analog 313.75Moderate Inhibitor
  • Cell Viability Studies : In B16F10 murine melanoma cells, some derivatives did not exhibit cytotoxicity at concentrations up to 20 µM over 72 hours, suggesting a favorable safety profile for further development in therapeutic applications .

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